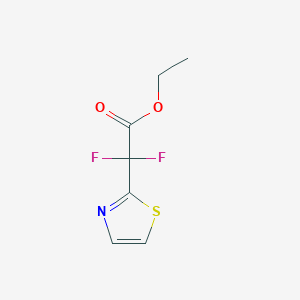

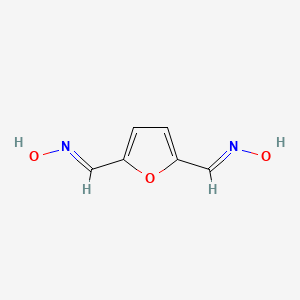

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” is a chemical compound with the molecular formula C6H6N2O3 . It has an average mass of 154.123 Da and a monoisotopic mass of 154.037842 Da .

Synthesis Analysis

The synthesis of hydroxylamines, such as “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)”, can be achieved through amination (alkylation) procedures . For instance, a range of oximes can be prepared from the corresponding alcohols, alkyl halides, or alkyl sulfonates without using external oxidants . Additionally, unprotected NH2OH can be used in iridium-catalyzed allylic substitution to provide N-(1-allyl)hydroxylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” are not fully detailed in the search results. The compound has a molecular formula of C6H6N2O3 and an average mass of 154.123 Da .Scientific Research Applications

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine) has been used in a variety of scientific research applications, including in biochemistry, physiology, and drug discovery. In biochemistry, (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) has been used to study the structure and function of proteins, enzymes, and other biomolecules. In physiology, (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters on the body. In drug discovery, (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) has been used to study the potential of various compounds to act as drugs and to identify potential new drugs.

Mechanism of Action

Target of action

Furan derivatives are known to have a wide range of biological activities .

Biochemical pathways

Furan-2,5-dicarbaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . It’s used as an organic building block in chemical synthesis and as a precursor for the production of valuable biopolymers .

Advantages and Limitations for Lab Experiments

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine) has a variety of advantages and limitations for lab experiments. One of the main advantages of (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) is that it is a highly reactive and versatile compound, allowing for a variety of experiments to be performed. Additionally, (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) is relatively easy to synthesize and can be stored for long periods of time without degradation. However, (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) can be toxic and should be handled with caution. Additionally, (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) can be difficult to purify and may require multiple steps for purification.

Future Directions

There are a variety of potential future directions for (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) research. One potential direction is the development of new methods for synthesizing (E,E)-furan-2,5-diylbis(N-hydroxymethanimine). Additionally, further research into the biochemical and physiological effects of (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) could lead to a better understanding of its mechanism of action and its potential applications in drug discovery. Additionally, further research into the advantages and limitations of (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) for lab experiments could lead to improved methods for using (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) in research. Finally, further research into the potential therapeutic applications of (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) could lead to the development of new drugs or treatments.

Synthesis Methods

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine) is synthesized through a variety of methods, including the reaction of furan with hydroxymethanimine in an aqueous medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a yellow-colored, water-soluble compound. Other methods for synthesizing (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) include the reaction of furan with hydroxymethanimine in a non-aqueous medium, such as an organic solvent.

Properties

IUPAC Name |

(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGIOMGFBVBMR-FCXRPNKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=NO)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)/C=N/O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)